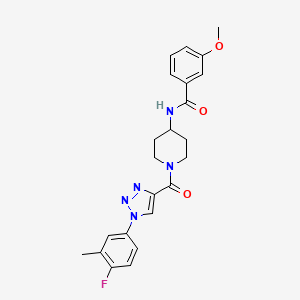

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Description

This compound features a 1,2,3-triazole core linked to a 4-fluoro-3-methylphenyl group and a piperidine ring, which is further conjugated to a 3-methoxybenzamide moiety.

Properties

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O3/c1-15-12-18(6-7-20(15)24)29-14-21(26-27-29)23(31)28-10-8-17(9-11-28)25-22(30)16-4-3-5-19(13-16)32-2/h3-7,12-14,17H,8-11H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKKQLICYLNQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure incorporates a triazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.42 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN5O3 |

| Molecular Weight | 393.42 g/mol |

| Triazole Ring | Present |

| Piperidine Moiety | Present |

| Methoxy Group | Present |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole moiety can engage in hydrogen bonding and π-stacking interactions with various enzymes and receptors. For instance, it may inhibit certain kinases or modulate receptor activity involved in inflammatory pathways or cancer cell proliferation.

Potential Targets

- Kinases : The compound may inhibit specific kinases that play crucial roles in cell signaling pathways related to cancer.

- Receptors : It could act on various G-protein coupled receptors (GPCRs) involved in inflammation and pain signaling.

- Enzymes : The interaction with enzymes responsible for metabolic processes may also be a significant aspect of its mechanism.

Biological Activity

Research indicates that compounds containing the triazole structure often exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting angiogenesis. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. They can inhibit the growth of bacteria and fungi by interfering with their cellular processes. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial activity.

Anti-inflammatory Effects

The modulation of inflammatory pathways through receptor antagonism or enzyme inhibition is another area where this compound shows promise. By targeting inflammatory mediators, it may alleviate conditions such as arthritis or other inflammatory diseases.

Case Studies

Several studies have explored the biological effects of triazole derivatives:

- In vitro Studies : A study evaluating the cytotoxic effects of various triazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- In vivo Studies : Animal models treated with triazole derivatives showed significant reductions in tumor size compared to controls, indicating potential efficacy in cancer treatment .

- Mechanistic Insights : Research has indicated that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its potential as a therapeutic agent. Its structure incorporates a triazole moiety , which is known for enhancing the pharmacological properties of compounds.

Anticancer Activity

Recent studies indicate that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives similar to N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide have been shown to inhibit tumor growth in various cancer cell lines. The triazole group enhances the interaction with biological targets involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

Research has demonstrated that triazole-containing compounds possess antimicrobial activity against a range of pathogens. The presence of the piperidine and methoxybenzamide groups may contribute to increased membrane permeability and enhanced binding affinity to bacterial enzymes .

Pharmacological Applications

The pharmacological profile of this compound suggests its use in treating various diseases.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The triazole ring can modulate inflammatory pathways, potentially leading to decreased production of pro-inflammatory cytokines .

Neuroprotective Potential

There is emerging evidence that triazole derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science.

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers due to its reactive groups. These polymers can be designed for specific applications such as drug delivery systems or as coatings with antimicrobial properties .

Photonic Materials

Triazole-containing compounds are being explored for their optical properties, making them suitable for applications in photonic devices. Their ability to absorb and emit light can be harnessed in developing sensors and light-emitting diodes (LEDs) .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of tumor growth |

| Antimicrobial agents | Effective against various pathogens | |

| Pharmacology | Anti-inflammatory drugs | Modulation of inflammatory pathways |

| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |

| Material Science | Functional polymers | Used in drug delivery systems |

| Photonic materials | Suitable for sensors and LEDs |

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related triazole derivative significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters showed that triazole derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of the target compound with structurally analogous molecules from the evidence:

Key Observations:

Heterocyclic Core Variations: The target’s 1,2,3-triazole offers superior stability and hydrogen-bonding capacity compared to pyrazole () or pyrazolo-pyridine (). Triazoles are less prone to metabolic oxidation than pyrazoles, enhancing pharmacokinetics .

Substituent Effects :

- Fluoro and methyl groups (target) increase lipophilicity and metabolic stability compared to chloro () or trifluoromethyl () substituents.

- The 3-methoxybenzamide moiety in the target and compounds suggests shared binding motifs, possibly targeting ATP pockets in kinases .

Biological Activity :

- Pesticides () prioritize chloro/trifluoromethyl groups for insecticidal activity, whereas the target’s fluoro/methoxy groups align with pharmaceutical design (e.g., kinase inhibitors) .

- The piperidine ring’s flexibility (target, ) is critical for conformational adaptation in target binding, contrasting with rigid chromen-4-one systems () .

Synthetic Routes :

- The target’s synthesis likely involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, differing from Suzuki couplings () or amide couplings () .

Research Findings and Implications

- Kinase Inhibition Potential: Structural analogs in and suggest the target compound may inhibit kinases via benzamide interactions with hinge regions. The triazole’s nitrogen atoms could mimic adenine’s hydrogen bonds in ATP .

- Thermodynamic Solubility : The target’s methoxy group enhances aqueous solubility relative to trifluoromethyl () or difluorobenzamide () analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.